

# Introduction: A Unique Sterically Hindered Primary Amine

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## Compound of Interest

Compound Name: *BIS(TRIMETHYLSILYLMETHYL)AMINE*  
*MINE*

Cat. No.: *B094413*

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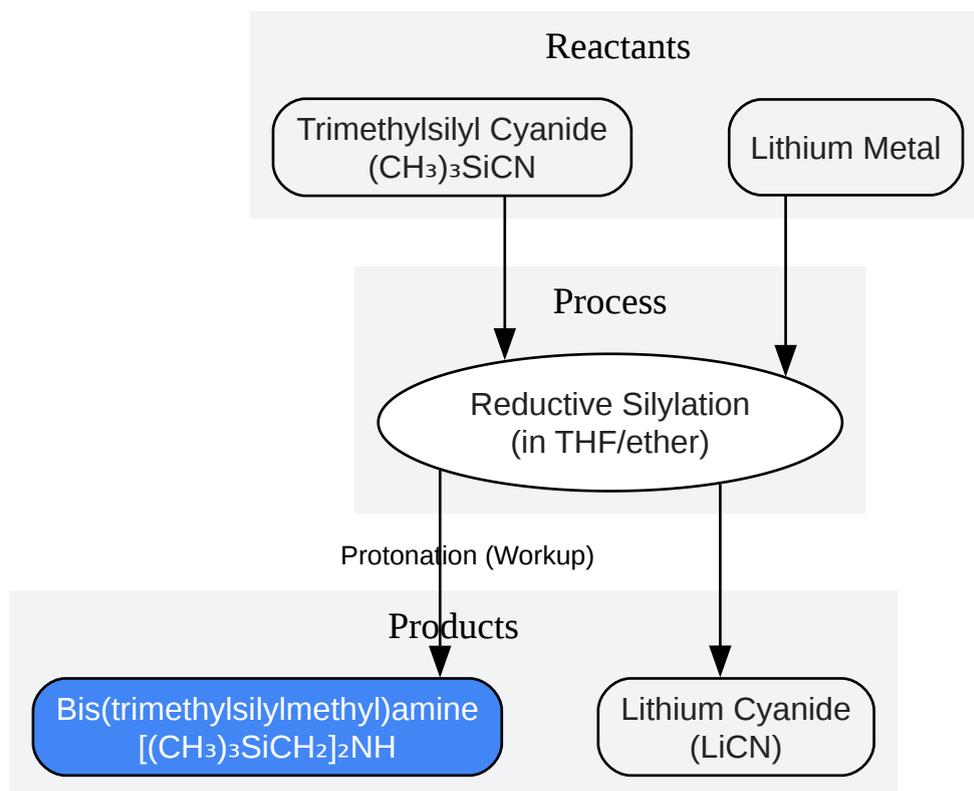
**Bis(trimethylsilylmethyl)amine**, often abbreviated as BSMA, is an organosilicon compound with the chemical formula  $[(\text{CH}_3)_3\text{SiCH}_2]_2\text{NH}$ . It is a sterically hindered primary amine that serves as a powerful and versatile intermediate in modern organic synthesis. Unlike its more common structural isomer bis(trimethylsilyl)amine (HMDS), where two trimethylsilyl groups are directly attached to the nitrogen atom, BSMA features a methylene (-CH<sub>2</sub>-) spacer. This seemingly minor structural modification imparts distinct reactivity and utility, making it an indispensable tool for researchers in synthetic chemistry and drug development.

The presence of two bulky trimethylsilylmethyl groups flanking the N-H bond provides significant steric shielding. This bulk is crucial for inducing regio- and stereoselectivity in reactions, allowing for precise control over chemical transformations. BSMA is a valuable source for installing the N-bis(trimethylsilyl)methylamino moiety onto molecules, which can serve as a protecting group or as a precursor for generating unique reactive intermediates such as  $\alpha$ -nitrogen carbanions.<sup>[1][2]</sup> Its derivatives, particularly imines, exhibit unique reactivity, making BSMA a synthetic equivalent for various synthons, including N-methyl and N-(trimethylsilyl)methyl carbanions.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this unique reagent.

## Synthesis and Safe Handling

### Synthesis Pathway

The preparation of **bis(trimethylsilylmethyl)amine** is achieved through the lithium metal-mediated reductive silylation of trimethylsilyl cyanide (TMSCN).[2] This method involves the formation of a key intermediate that is subsequently protonated to yield the final amine product.



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**Figure 1:** General synthetic workflow for **bis(trimethylsilylmethyl)amine**.

## Safe Handling and Storage

**Bis(trimethylsilylmethyl)amine** is a flammable and corrosive liquid that requires careful handling in a well-ventilated area, preferably a fume hood.[4] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

Hazard Class	Precautionary Measures
Flammability	Flammable liquid and vapor (Flash Point: 33 °C).[4] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[4]
Corrosivity	Causes severe skin burns and eye damage.[5] Wear protective gloves, clothing, and eye/face protection.
Reactivity	Reacts with acids, alcohols, and oxidizing agents.[4] Incompatible with peroxides.[4] Moisture sensitive.
Inhalation	May cause irritation to the respiratory tract.[4] Avoid breathing vapor and mist.
Personal Protective Equipment (PPE)	Chemical safety goggles, neoprene or nitrile rubber gloves, and a NIOSH-certified respirator are recommended.[4] An emergency eye wash fountain and safety shower should be readily available.[4]

## Physicochemical and Spectroscopic Properties

BSMA is a colorless liquid soluble in most common organic solvents like ether, alcohol, and dichloromethane.[2] Its key physical properties are summarized below.

Property	Value	Reference(s)
CAS Number	134340-00-4	[1][2][3][5][6]
Molecular Formula	C <sub>7</sub> H <sub>21</sub> NSi <sub>2</sub>	[1][3][5][6]
Molecular Weight	175.42 g/mol	[1][3][5][6]
Appearance	Colorless clear liquid	[2]
Boiling Point	171 °C (at 760 mmHg) 70 °C (at 25 mmHg)	[4][7][8] [2]
Density	0.786 g/cm <sup>3</sup>	[8]
Refractive Index	1.4267	

## Spectroscopic Signature

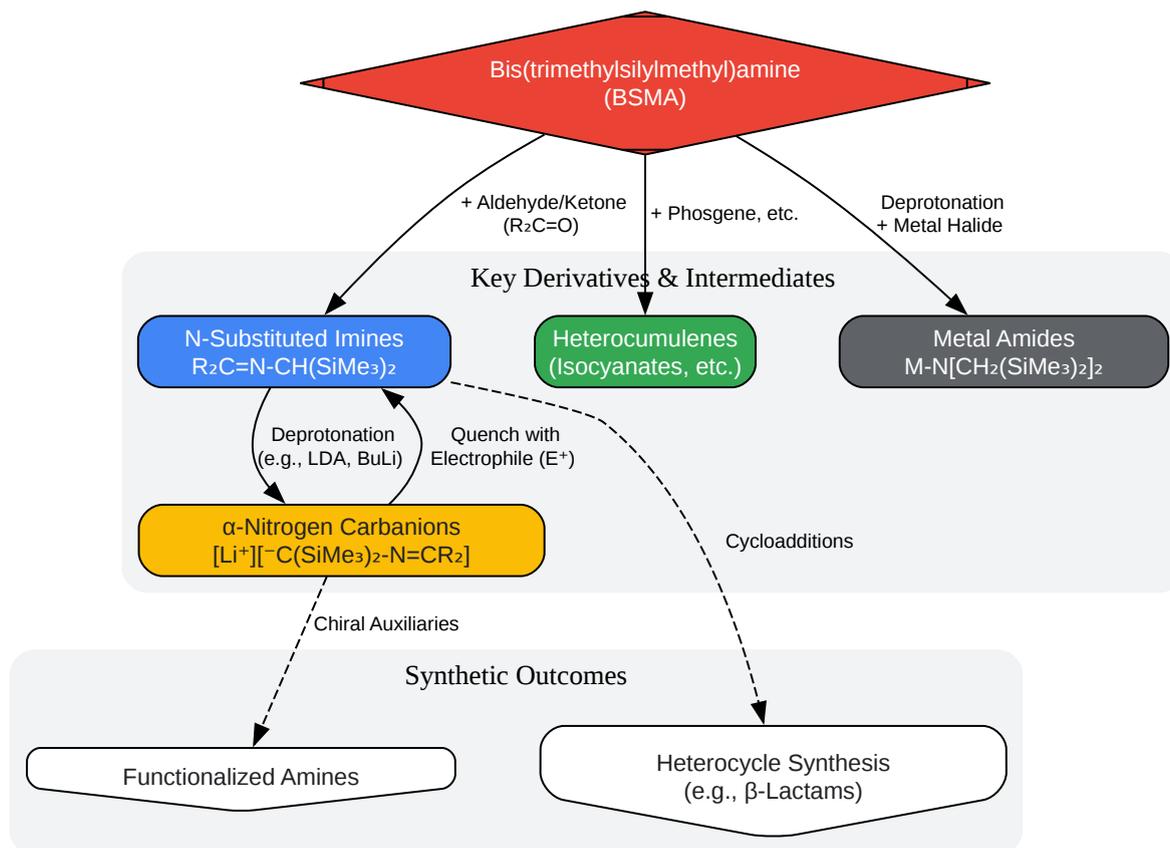
While specific published spectra are not readily available, the structure of BSMA allows for a confident prediction of its key spectroscopic features.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing three main signals:
  - A sharp, intense singlet around  $\delta$  0.0-0.1 ppm, integrating to 18 protons, corresponding to the chemically equivalent methyl protons of the two -Si(CH<sub>3</sub>)<sub>3</sub> groups.
  - A singlet or doublet (depending on coupling to the N-H proton) around  $\delta$  2.0-2.5 ppm, integrating to 4 protons, for the methylene protons of the two -CH<sub>2</sub>- groups.
  - A broad singlet for the N-H proton, typically in the range of  $\delta$  0.5-2.0 ppm, integrating to 1 proton. The chemical shift and appearance of this peak can vary with concentration and solvent.
- IR Spectroscopy: As a secondary amine, BSMA will exhibit characteristic infrared absorptions:
  - N-H Stretch: A single, weak to medium, sharp absorption band in the region of 3350-3310 cm<sup>-1</sup>. The absence of a second peak in this region distinguishes it from a primary amine.

- C-H Stretch: Strong absorptions just below  $3000\text{ cm}^{-1}$  for the methyl and methylene C-H bonds.
- C-N Stretch: A medium to weak band in the  $1250\text{--}1020\text{ cm}^{-1}$  region, characteristic of aliphatic amines.
- N-H Wag: A strong, broad band between  $910\text{--}665\text{ cm}^{-1}$  is also characteristic of primary and secondary amines.

## Reactivity and Synthetic Applications

The synthetic utility of BSMA stems from the unique combination of a reactive N-H bond and extreme steric bulk, which allows it to function as a versatile building block for a wide range of nitrogen-containing compounds.



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**Figure 2:** Reactivity map illustrating the central role of BSMA in synthesis.

## Preparation of Sterically Hindered Imines

BSMA reacts readily with aldehydes and ketones under standard condensation conditions to form highly substituted N-bis(trimethylsilyl)methyl imines. These imines are valuable synthetic intermediates due to the steric protection afforded by the BTMSM group, which can direct the approach of reagents in subsequent reactions.[1]

## Generation and Reaction of $\alpha$ -Nitrogen Carbanions

A key application of BSMA-derived imines is their deprotonation to form  $\alpha$ -nitrogen carbanions. The electron-withdrawing nature of the imine and the stabilizing effect of the silicon atoms facilitate the abstraction of the methine proton on the BTMSM group under mild conditions using bases like LDA or n-BuLi. These carbanions can then be quenched with a variety of electrophiles, enabling the regioselective functionalization of the imine structure.[2] This methodology provides a powerful route to novel, highly functionalized silylated imines.[2]

## Applications in Heterocycle Synthesis

The unique reactivity of BSMA and its derivatives has been particularly impactful in the field of  $\beta$ -lactam chemistry. The controlled formation and reaction of intermediates derived from BSMA allow for the introduction of new synthetic methodologies for constructing this important heterocyclic core, which is central to many antibiotic drugs.[9]

## Synthesis of Heterocumulenes

The amine functionality of BSMA can be converted into various heterocumulenes, such as isocyanates, isothiocyanates, and carbodiimides. These N-[Bis(trimethylsilyl)methyl]heterocumulenes are themselves reactive building blocks for further synthetic transformations, including cycloaddition reactions to form other complex heterocyclic systems.[10]

## Experimental Protocols

### Protocol 1: Representative Synthesis of Bis(trimethylsilylmethyl)amine (BSMA)

This protocol is representative, based on the described method of lithium-mediated reductive silylation of trimethylsilyl cyanide.[2] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

- **Apparatus Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
- **Reaction Initiation:** To a suspension of lithium metal (2.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of trimethylsilyl cyanide (1.0 equivalent) in THF dropwise via the dropping funnel at 0 °C.

- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.
- **Second Silylation:** Cool the reaction mixture to 0 °C and add a solution of trimethylsilylmethyl chloride (1.1 equivalents) in THF dropwise. After addition, allow the mixture to stir at room temperature overnight.
- **Workup:** Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- **Extraction:** Transfer the mixture to a separatory funnel, add diethyl ether, and wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum (e.g., 70 °C at 25 mmHg) to yield pure **bis(trimethylsilylmethyl)amine** as a colorless liquid.[2]

## Protocol 2: General Synthesis of an N-Bis(trimethylsilyl)methyl Imine

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the desired aldehyde or ketone (1.0 equivalent), **bis(trimethylsilylmethyl)amine** (1.05 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents) in toluene.
- **Reaction:** Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
- **Workup:** Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
- **Purification:** The resulting crude imine can often be used without further purification. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

## Conclusion and Future Outlook

**Bis(trimethylsilylmethyl)amine** is far more than a chemical curiosity; it is a potent and enabling reagent for advanced organic synthesis. Its well-defined steric profile provides a predictable platform for achieving high levels of regio- and stereocontrol. The ability to generate stabilized  $\alpha$ -nitrogen carbanions from its imine derivatives opens up a vast landscape of synthetic possibilities for creating complex, functionalized nitrogen-containing molecules. For researchers and professionals in drug development and materials science, BSMA offers a reliable method for introducing sterically demanding nitrogen functionalities and constructing challenging molecular architectures. As the demand for synthetic precision continues to grow, the strategic application of specialized reagents like **bis(trimethylsilylmethyl)amine** will undoubtedly play an ever-increasing role in chemical innovation.

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### Contact

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